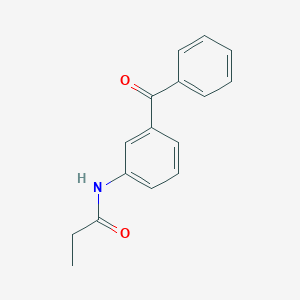![molecular formula C10H15N5S2 B249561 N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine, also known as MTTSA, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been used as a reagent for the detection and quantification of various analytes.
Mecanismo De Acción
The mechanism of action of N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. Studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and phosphodiesterase-4. N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has also been shown to modulate certain signaling pathways involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can inhibit the proliferation and migration of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its stability under various conditions. However, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine, including its potential use as a drug candidate for the treatment of various diseases, its potential use as a building block for the synthesis of novel materials, and its potential use as a reagent for the detection and quantification of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine and to optimize its pharmacological properties.
Métodos De Síntesis
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can be synthesized through a multi-step process involving the use of various reagents and solvents. One common method for synthesizing N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine involves the reaction of 3-thienylmethylamine with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine hydrobromide to yield N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine.
Propiedades
Nombre del producto |
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine |
|---|---|
Fórmula molecular |
C10H15N5S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H15N5S2/c1-15-10(12-13-14-15)17-5-2-4-11-7-9-3-6-16-8-9/h3,6,8,11H,2,4-5,7H2,1H3 |
Clave InChI |
JNDXPTLXJAWTTN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
SMILES canónico |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)




![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)

![2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
![3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)

![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)